7-Epitaxol
Overview
Description
7-epi-Paclitaxel: is an active metabolite of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. It is formed from paclitaxel by hydrolysis and has a molecular formula of C47H51NO14 . This compound is known for its ability to inhibit microtubule polymerization, which is crucial for cell division, making it a valuable compound in cancer research and treatment .
Mechanism of Action
Target of Action
7-Epitaxol, also known as 7-epi-Taxol, is an active metabolite of taxol . The primary targets of this compound are the proteins TP53, EGFR, and AKT1 . These proteins play crucial roles in cell cycle regulation, growth factor signaling, and cell survival, respectively .
Mode of Action
this compound interacts with its targets to inhibit cell replication, promoting microtubule bundle formation and preventing microtubule depolymerization . This interaction results in cell cycle arrest and the induction of apoptosis .
Biochemical Pathways
this compound affects several biochemical pathways. It induces apoptosis and autophagy through the ERK1/2 signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting the ERK pathway, this compound disrupts these processes, leading to cell death .
Pharmacokinetics
It is known that the parent compound, taxol, is administered intravenously and has a bioavailability of 65% when taken orally . It is also known that Taxol is metabolized in the liver
Result of Action
The action of this compound results in potent suppression of cell viability by inducing cell cycle arrest . It also induces cell death, mitochondrial membrane potential changes, and chromatin condensation in cancer cell lines . Furthermore, it regulates the proteins of extrinsic and intrinsic apoptotic pathways and increases the activation of caspases 3, 8, 9, and PARP in cancer cell lines .
Biochemical Analysis
Biochemical Properties
7-Epitaxol interacts with microtubules, a component of the cell’s cytoskeleton, to inhibit cell replication . It promotes the formation of microtubule bundles and prevents their depolymerization . This interaction with microtubules is similar to that of Taxol, the parent compound of this compound .
Cellular Effects
This compound has been shown to potently suppress cell viability in squamous cell carcinoma of the head and neck (HNSCC) by inducing cell cycle arrest . It induces cell death, mitochondrial membrane potential changes, and chromatin condensation in oral squamous cell carcinoma (OSCC) cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by regulating the proteins of extrinsic and intrinsic pathways at high concentrations . It also increases the activation of caspases 3, 8, 9, and PARP in OSCC cell lines . Furthermore, this compound induces apoptosis and autophagy marker proteins (cleaved-PARP and LC3-I/II) by reducing the phosphorylation of ERK1/2 .
Temporal Effects in Laboratory Settings
In cell culture medium, the concentration of this compound decreases over time . Despite this decrease, the overall biological activity of this compound does not significantly alter, indicating its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-epi-Paclitaxel involves the hydrolysis of paclitaxel. This process can be carried out using various methods, including the use of specific enzymes or chemical reagents that facilitate the hydrolysis reaction . The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective formation of 7-epi-Paclitaxel.
Industrial Production Methods: Industrial production of 7-epi-Paclitaxel follows similar principles but on a larger scale. The process involves the extraction of paclitaxel from natural sources, followed by its hydrolysis under optimized conditions to maximize yield and purity . Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 7-epi-Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with biological targets.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the compound.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s solubility or binding affinity .
Scientific Research Applications
Chemistry: In chemistry, 7-epi-Paclitaxel is used as a reference standard for analytical methods, including HPLC and mass spectrometry. It serves as a benchmark for the identification and quantification of paclitaxel and its metabolites in various samples .
Biology: In biological research, 7-epi-Paclitaxel is studied for its effects on cell division and apoptosis. It is used to investigate the mechanisms of microtubule inhibition and the resulting cellular responses .
Medicine: Medically, 7-epi-Paclitaxel is explored for its potential as an anticancer agent. Its ability to inhibit microtubule polymerization makes it a candidate for cancer therapies, particularly in cases where resistance to paclitaxel has developed .
Industry: In the pharmaceutical industry, 7-epi-Paclitaxel is used in the development and testing of new drug formulations. It is also employed in quality control processes to ensure the consistency and efficacy of paclitaxel-based treatments .
Comparison with Similar Compounds
Paclitaxel: The parent compound from which 7-epi-Paclitaxel is derived.
Docetaxel: Another taxane derivative with similar microtubule-stabilizing effects but different clinical applications and side effect profiles.
Cabazitaxel: A newer taxane with improved efficacy in certain resistant cancer types.
Uniqueness of 7-epi-Paclitaxel: 7-epi-Paclitaxel is unique due to its specific formation through hydrolysis of paclitaxel and its distinct biological activity. Its ability to inhibit microtubule polymerization with potentially different pharmacokinetics makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-LYTKHFMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318105 | |
Record name | 7-epi-Taxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105454-04-4 | |
Record name | 7-epi-Taxol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105454-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epitaxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105454044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-epi-Taxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 105454-04-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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